
AC-Ala-Gln-Ala-pNA
Descripción general
Descripción
The compound AC-Ala-gln-ala-pna is a synthetic peptide composed of four amino acids: alanine, glutamine, and two alanine residues linked to a p-nitroanilide group
Aplicaciones Científicas De Investigación
AC-Ala-gln-ala-pna has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in cell culture media as a stable alternative to glutamine, enhancing cell viability and protein production.
Medicine: Investigated for its potential therapeutic effects, including its role in parenteral nutrition and as a drug delivery vehicle.
Industry: Utilized in the production of biopharmaceuticals and as a component in diagnostic assays.
Mecanismo De Acción
Target of Action
The primary target of AC-Ala-gln-ala-pna is the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This enzyme plays a crucial role in the production of L-Alanyl-L-Glutamine (Ala-Gln), a common parenteral nutritional supplement .
Mode of Action
This compound interacts with its target by overexpressing the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This overexpression leads to an increase in the production of Ala-Gln . The degradation of ala-gln is detected under prolonged incubation, and endogenous broad-spectrum dipeptidase may be the primary cause .
Biochemical Pathways
The biochemical pathway affected by this compound involves the production of Ala-Gln by Escherichia coli expressing α-amino acid ester acyltransferase . The degradation rate of Ala-Gln was alleviated by 48% compared with the control when a CRISPR-Cas9 method was used to target pepA, pepB, pepD, pepN, dpp, and dtp to knock out one or more target genes .
Pharmacokinetics
It is known that the compound is involved in the production of ala-gln, which is stable and shows no spontaneous breakdown . In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .
Result of Action
The result of the action of this compound is the increased production of Ala-Gln . The accumulation of Ala-Gln with B pADN PA (BPA- ΔpepADN) was 129% of the control, proving that the ΔpepADN knockout is conducive to the accumulation of dipeptide .
Action Environment
The action environment of this compound is primarily within the cellular environment of Escherichia coli It is known that the degradation of ala-gln is detected under prolonged incubation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-gln-ala-pna typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving recombinant Escherichia coli expressing specific enzymes like α-amino acid ester acyltransferase. Immobilization techniques using materials such as calcium alginate beads enhance the stability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
AC-Ala-gln-ala-pna undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
Oxidation: The p-nitroanilide group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under mild conditions.
Major Products
Hydrolysis: Alanine, glutamine, and p-nitroaniline.
Oxidation: Nitroso or nitro derivatives of the p-nitroanilide group.
Substitution: Modified peptides with new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-Glutamine (Ala-Gln): A dipeptide used in parenteral nutrition with similar stability and metabolic benefits.
Alamethicin: A peptide with a similar structure but different biological activity, used as an antimicrobial agent.
Uniqueness
AC-Ala-gln-ala-pna is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which imparts distinct chemical and biological properties. Its stability and versatility make it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVJHOYUYZDLX-JEXFAWMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


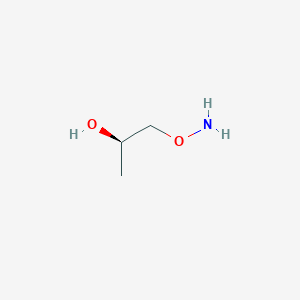
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
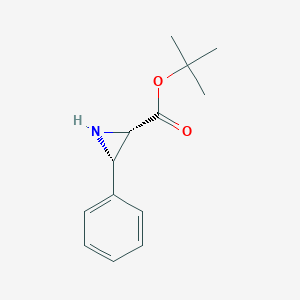

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
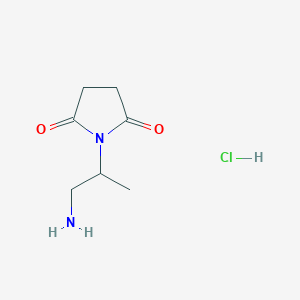
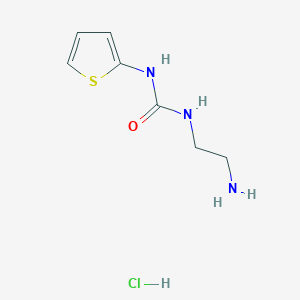
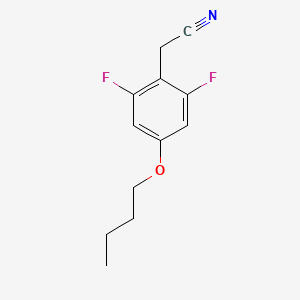

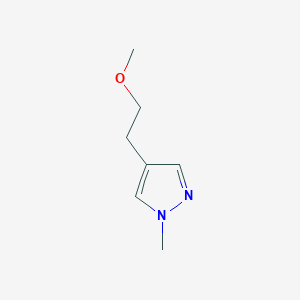
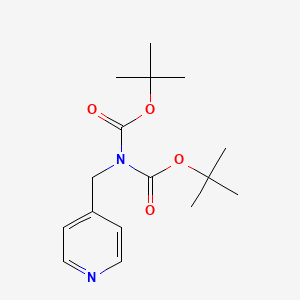
![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
